4,4,6-trimethyl-1,2-dioxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 2-chloro-5-nitrobenzoate
Overview
Description
4,4,6-trimethyl-1,2-dioxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 2-chloro-5-nitrobenzoate is a useful research compound. Its molecular formula is C21H17ClN2O6 and its molecular weight is 428.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 428.0775140 g/mol and the complexity rating of the compound is 780. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Synthesis and Structural Analysis
Research in the field often involves the synthesis and structural analysis of complex organic compounds, including quinolines and pyrroloquinolines, which are structurally related to the compound . Such studies focus on understanding the chemical properties, stability, and reactivity of these molecules, paving the way for their application in various fields, including medicinal chemistry and material science.
Antimicrobial and Antitumor Activity
Compounds with quinoline and pyrroloquinoline cores have been investigated for their potential antimicrobial and antitumor activities. For example, studies have explored the synthesis of quinolone derivatives and their biological evaluation against a variety of pathogens and cancer cell lines, highlighting the potential of these compounds in the development of new therapeutic agents.
Material Science and Organic Electronics
Quinoline derivatives have also found applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic devices. Their unique electronic and photophysical properties make them suitable for use as active layers or as part of the electronic architecture in these devices.
Analytical Chemistry
In analytical chemistry, certain quinoline and pyrroloquinoline derivatives are utilized as fluorescent probes and sensors due to their strong fluorescence properties. These compounds can be designed to detect specific ions or molecules, offering sensitive and selective methods for the detection of various analytes in complex matrices.
References (Sources)
- For insights into the synthesis and application of related quinoline and pyrroloquinoline compounds in medicinal chemistry and material science, see the work on the synthesis of novel quinolone systems and their potential as antibacterial agents (Domagala et al., 1988).
- For information on the structural analysis and potential applications in organic electronics, refer to studies on the reaction of quinoline N-oxides with polysubstituted p-benzoquinones (ShiraishiShinsaku et al., 1978).
Properties
IUPAC Name |
(9,11,11-trimethyl-2,3-dioxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl) 2-chloro-5-nitrobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O6/c1-10-9-21(2,3)23-17-13(10)7-12(8-15(17)18(25)19(23)26)30-20(27)14-6-11(24(28)29)4-5-16(14)22/h4-8,10H,9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHFJEZFHYKUFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N2C3=C1C=C(C=C3C(=O)C2=O)OC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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